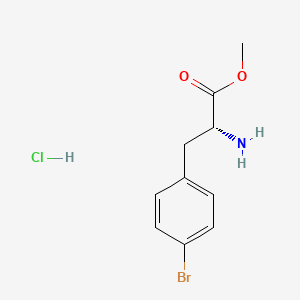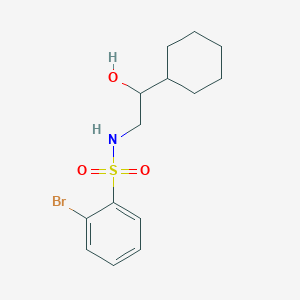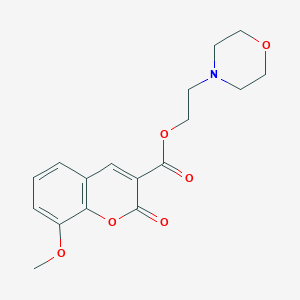
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOC is a heterocyclic compound that belongs to the class of coumarin derivatives.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is not fully understood. However, studies have suggested that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is also highly soluble in organic solvents, which makes it easy to use in various assays. However, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate also has low aqueous solubility, which limits its use in aqueous-based assays.
Future Directions
There are several future directions for research on 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate. One direction is to investigate the structure-activity relationship of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate and its derivatives to identify compounds with improved pharmacological properties. Another direction is to study the mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate in more detail to understand its biological activity. Additionally, future research could focus on the development of new drug delivery systems for 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate to improve its bioavailability and efficacy. Finally, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate could be used as a building block to synthesize new materials with unique properties.
Synthesis Methods
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 8-methoxy-2-oxochromene-3-carboxylic acid with morpholine and ethyl cyanoacetate in the presence of a catalyst such as piperidine. The Michael addition reaction involves the reaction of 8-methoxy-2-oxochromene-3-carboxylic acid with morpholine and ethyl acrylate in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In drug discovery, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been used as a lead compound to design and develop new drugs with improved pharmacological properties. In material science, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been used as a building block to synthesize new materials with unique properties.
properties
IUPAC Name |
2-morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-21-14-4-2-3-12-11-13(17(20)24-15(12)14)16(19)23-10-7-18-5-8-22-9-6-18/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAIMRJFDBOBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
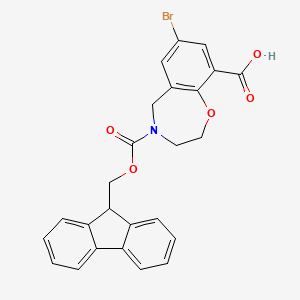
![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)
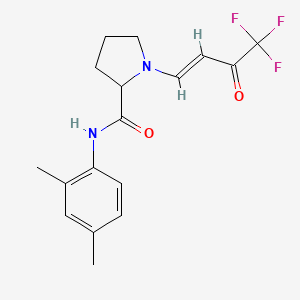

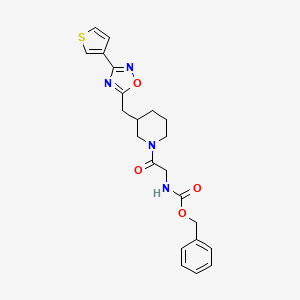

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)
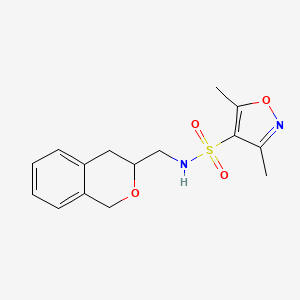
![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)
![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)
